Bredinin

Immunosuppression Nephrology In Vivo Pharmacology

Bredinin (Mizoribine) is a differentiated IMPDH inhibitor for research. Conversion from MMF to Bredinin reduces BK viral loads and enhances clearance in renal transplant models. It shows 4–5× greater potency than azathioprine in anti-GBM nephritis, requiring lower doses. As an antiviral, it is 1–9× more potent than ribavirin against RSV, parainfluenza, and measles, with lower cytotoxicity than mycophenolic acid. In mTORC1-hyperactive tumor models, Bredinin surpasses both MMF and rapamycin in antitumor activity and durability. Choose Bredinin for reliable, translationally relevant results.

Molecular Formula C9H13N3O6
Molecular Weight 259.22 g/mol
CAS No. 50924-49-7
Cat. No. B1677216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBredinin
CAS50924-49-7
SynonymsMizoribine;  Bredinin;  HE 69;  He69;  He-69;  NSC289637;  NSC-289637;  NSC 289637.
Molecular FormulaC9H13N3O6
Molecular Weight259.22 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1C2C(C(C(O2)CO)O)O)O)C(=O)N
InChIInChI=1S/C9H13N3O6/c10-7(16)4-8(17)12(2-11-4)9-6(15)5(14)3(1-13)18-9/h2-3,5-6,9,13-15,17H,1H2,(H2,10,16)
InChIKeyHZQDCMWJEBCWBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bredinin (Mizoribine, CAS 50924-49-7): Scientific Profile and Class Positioning for Procurement


Bredinin (Mizoribine) is an imidazole nucleoside antibiotic and immunosuppressant, first isolated from *Eupenicillium brefeldianum* [1]. Its primary mechanism of action involves the selective inhibition of inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase, leading to the complete inhibition of *de novo* guanine nucleotide synthesis without being incorporated into nucleic acids [2]. This mechanism underpins its role in suppressing T- and B-lymphocyte proliferation. As a small-molecule immunosuppressant, it is approved in several Asian countries for use in kidney transplantation and the treatment of autoimmune diseases, positioning it as a key comparator to other antimetabolites like mycophenolate mofetil (MMF) and azathioprine (AZA) [3].

The Bredinin Procurement Imperative: Why IMPDH Inhibitor Class Substitution is Not Straightforward


Direct substitution of Bredinin with other IMPDH inhibitors, such as mycophenolate mofetil (MMF) or azathioprine, is not supported by clinical and preclinical evidence due to significant divergence in their selectivity, potency, toxicity profiles, and metabolic pathways. While MMF is a more potent IMPDH inhibitor in certain assays, its use is associated with a distinct set of adverse events, including gastrointestinal toxicity and leukopenia, and it may increase the risk of BK virus infection [1]. Conversely, azathioprine, a purine analog prodrug, carries a well-documented risk of hepatotoxicity and myelosuppression not observed with Bredinin [2]. The data demonstrates that each agent presents a unique risk-benefit profile, making informed, data-driven selection critical for specific experimental or therapeutic contexts. The following section details these quantitative differentiators.

Quantitative Evidence Guide for Bredinin (Mizoribine) Selection vs. Analogues


Superior Potency and Histological Efficacy Over Azathioprine in Nephritis Models

In a direct head-to-head comparison using a rat model of anti-GBM nephritis, Bredinin (Mizoribine) demonstrated a significantly more potent antinephritic effect than azathioprine. Bredinin was effective at a dose 4- to 5-fold lower than that required for azathioprine to achieve comparable or lesser effects [1]. Specifically, Bredinin at 5 mg/kg/day significantly reduced kidney weight and crescent formation, whereas azathioprine at 20 mg/kg/day showed only a tendency for such improvements [1]. Furthermore, in a related nephrotic model, Bredinin at 5 and 7.5 mg/kg/day inhibited the index of glomerular lesions (IGL) by over 60%, while azathioprine at 20 mg/kg/day showed little effect on the IGL [2].

Immunosuppression Nephrology In Vivo Pharmacology

Differentiated Antiviral Profile: Superior Activity Against Respiratory Viruses Compared to Ribavirin

In a comparative in vitro study of IMPDH inhibitors against various ortho- and paramyxoviruses, Bredinin exhibited a differentiated potency profile. It was 1- to 9-fold more active than ribavirin against respiratory syncytial virus (RSV), parainfluenza virus (PFluV), and measles virus (MLSV) [1]. While EICAR and mycophenolic acid showed higher overall potency, they also exhibited significantly higher cytotoxicity to rapidly growing cells at low concentrations (0.1-1.1 µg/mL) [1]. In contrast, Bredinin's cytotoxic concentration (12-51 µg/mL) was considerably higher, suggesting a potentially wider therapeutic window against these viral targets [1].

Antiviral Research Virology Drug Discovery

Clinical Evidence of Reduced BK Virus Reactivation Risk Compared to Mycophenolate Mofetil

A meta-analysis of renal transplant patients identified a key clinical differentiator for Bredinin: conversion from mycophenolates (like MMF) to Bredinin was associated with a lower BK virus load and a higher rate of BK viremia clearance [1]. This finding is supported by a prospective study which showed that switching from mycophenolates to Bredinin led to a reduction of BK viruria and clearance of BK viremia [2]. This positions Bredinin as a strategic alternative to MMF in clinical settings where management of BK virus-associated nephropathy is a priority.

Transplantation Immunosuppression Infectious Disease

High-Selectivity IMPDH Inhibition: Potent Enzyme Inhibition at Nanomolar Concentration

As a tool compound, Bredinin demonstrates potent and selective inhibition of inosine monophosphate dehydrogenase (IMPDH), with a reported IC50 of 4 nM . This high potency at the enzymatic level is a key differentiator from its effects on cellular proliferation (IC50 ~ 5 µg/mL) and its antiviral activity (IC50 ~ 100 µM for HCV), underscoring its specificity for the IMPDH target . This is in contrast to azathioprine, which acts as a non-specific purine analog, incorporating into DNA and RNA to exert its immunosuppressive effects [1].

Enzymology Mechanism of Action Target Validation

Differentiated Anti-Tumor Activity in mTORC1-Driven Cancers Compared to Mycophenolate Mofetil

In preclinical models of tuberous sclerosis complex (TSC), an mTORC1-driven tumor syndrome, Bredinin demonstrated far superior antitumor activity compared to the FDA-approved IMPDH inhibitor mycophenolate mofetil (MMF) [1]. Furthermore, Bredinin provided a more durable antitumor response when compared directly to the mTOR inhibitor rapamycin, indicating a distinct and potentially advantageous mechanism of action [2]. These findings support the repurposing of Bredinin as an anti-tumor agent, particularly in settings where MMF has shown only modest efficacy.

Cancer Research mTOR Pathway Repurposing

Best-Fit Application Scenarios for Bredinin (Mizoribine) Based on Comparative Evidence


Renal Transplantation Immunosuppression with Reduced Viral Complication Risk

Procure Bredinin for experimental immunosuppression in renal transplant models where managing BK virus reactivation risk is a primary concern. Clinical evidence indicates that converting from mycophenolate mofetil (MMF) to Bredinin is associated with lower BK viral loads and higher clearance rates, offering a safety advantage over its class counterpart [1].

In Vivo Model of Autoimmune Glomerulonephritis

Select Bredinin as the immunosuppressant of choice for in vivo models of crescentic or nephrotic anti-GBM nephritis. Direct comparative data shows that Bredinin exhibits superior potency to azathioprine, requiring a 4- to 5-fold lower dose to achieve significant reductions in kidney weight, crescent formation, and glomerular lesions [1].

Antiviral Research Against Respiratory Syncytial Virus (RSV) and Paramyxoviruses

Utilize Bredinin as a selective antiviral tool for in vitro studies on RSV, parainfluenza, and measles viruses. It offers a differentiated profile with 1- to 9-fold greater potency than ribavirin against these targets, while demonstrating significantly lower cytotoxicity than more potent IMPDH inhibitors like mycophenolic acid, enabling cleaner experimental results [1].

Investigational Anti-Tumor Agent in mTORC1-Driven Cancer Models

Prioritize Bredinin for preclinical research in tuberous sclerosis complex (TSC) and other mTORC1-hyperactive tumor models. Comparative evidence demonstrates that Bredinin has far superior antitumor activity compared to mycophenolate mofetil (MMF) and provides a more durable response than rapamycin, suggesting a unique therapeutic window [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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